molecular formula C14H12ClNO4 B8632748 5-(4-Chlorophenyl)-6-(2-hydroxyethoxy)nicotinic acid

5-(4-Chlorophenyl)-6-(2-hydroxyethoxy)nicotinic acid

Cat. No.: B8632748
M. Wt: 293.70 g/mol
InChI Key: VBFWAMYBUPJPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-6-(2-hydroxyethoxy)nicotinic acid is a useful research compound. Its molecular formula is C14H12ClNO4 and its molecular weight is 293.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-(2-hydroxyethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H12ClNO4/c15-11-3-1-9(2-4-11)12-7-10(14(18)19)8-16-13(12)20-6-5-17/h1-4,7-8,17H,5-6H2,(H,18,19)

InChI Key

VBFWAMYBUPJPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C(=O)O)OCCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethane-1,2-diol (301 mg, 270 μA, 4.84 mmol) in dried DMF (6 mL) was added sodium hydride (232 mg, 4.84 mmol) and the reaction mixture was stirred at room temperature for 15 minutes. The resulting solution was added slowly to a solution of 6-chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid (CAN 1012792-56-1; 0.590 g, 2.2 mmol) in dried DMF (6 mL) and stirred at 80° C. for 4 h. More sodium hydride (106 mg, 2.2 mmol) was added and at room temperature and stirring at 80° C. commenced for another 2 h. Water was added and DMF was evaporated. The residue was dissolved in water; acidified with 3M HCl to pH 3. The suspension was filtered; the filter cake was washed with water and dried under high vacuo. The crude material was purified by flash chromatography (ReproFlash Acidosil-S, 50 g, 50% to 100% ethylacetate in heptane) to give 0.27 g (41%) of the title compound as a white solid; MS (ESI): 292.1 (M−H)−.
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
106 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
41%

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